molecular formula C8H6ClFO2 B069178 3-Chloro-5-fluoro-4-methoxybenzaldehyde CAS No. 177994-49-9

3-Chloro-5-fluoro-4-methoxybenzaldehyde

Cat. No. B069178
M. Wt: 188.58 g/mol
InChI Key: HILNMKBXNYUXIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzaldehydes involves strategic functionalization of the aromatic ring with halogens and methoxy groups, and the formation of the aldehyde functional group. For example, the synthesis of 3-fluoro-4-methoxybenzaldehyde can be achieved through the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, which simplifies the synthetic method by avoiding the use of concentrated acids, thus reducing production costs (Wang Bao-jie, 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods, such as NMR, IR, and MS, to confirm the chemical structure and purity. Structural transformations under various conditions can provide insights into the stability and reactivity of the molecule. For instance, structural transformations of related compounds, like 3-fluoro-4-methoxybenzaldehyde, have been studied using low-temperature infrared spectroscopy and computational methods, revealing conformational compositions and isomerization reactions (G. O. Ildız, J. Konarska, & R. Fausto, 2018).

Chemical Reactions and Properties

Chemical reactions involving halogenated benzaldehydes can be diverse, including oxidation, reduction, halogenation, and condensation reactions. These reactions are pivotal for further modifications or transformations into more complex molecules. For example, reactions of substituted 4-fluorobenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system demonstrate the versatility in forming various chemical structures with potential utility in synthetic chemistry (Ken Kokubo et al., 1999).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and spectral data (UV, IR, NMR, MS) are crucial for characterizing the compound and determining its suitability for various applications. These properties can also guide the development of synthesis methods and the purification process.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for understanding the potential applications of 3-Chloro-5-fluoro-4-methoxybenzaldehyde in synthesis and material science. Studies on related compounds, such as UV-induced conformational isomerization and photochemistry of halogen- and methoxy-substituted benzaldehydes, highlight the significance of understanding the chemical behavior of these molecules under different conditions (G. Ogruc Ildiz, J. Konarska, & R. Fausto, 2019).

Scientific Research Applications

  • Spectroscopic Techniques

    • Summary of Application : Benzaldehyde derivatives, including 3-Chloro-5-fluoro-4-methoxybenzaldehyde, are commonly used in spectroscopic techniques such as Infrared (IR) spectroscopy . This technique is based on molecular vibrational transitions and is used for both qualitative and quantitative analysis .
    • Methods of Application : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated . The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
    • Results or Outcomes : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
  • Pharmaceutical Chemistry

    • Summary of Application : Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
    • Methods of Application : The specific methods of application in pharmaceutical chemistry would depend on the specific research context and objectives .
    • Results or Outcomes : Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .
  • Chemical Safety

    • Summary of Application : The compound is used in the manufacture of other substances and for scientific research and development .
    • Methods of Application : As a chemical substance, it is handled and stored according to safety data sheet guidelines .
    • Results or Outcomes : Proper handling and storage of the compound ensures safety and prevents hazards .
  • Proteomics Research

    • Summary of Application : The compound is used as a specialty product for proteomics research .
    • Methods of Application : The specific methods of application in proteomics research would depend on the specific research context and objectives .
    • Results or Outcomes : The outcomes of this research can contribute to our understanding of proteins and their functions .
  • Synthesis of Resveratrol Derivatives

    • Summary of Application : 3-Fluoro-4-methoxybenzaldehyde, a similar compound, is used in the synthesis of resveratrol derivatives .
    • Methods of Application : The specific methods of application would depend on the specific research context and objectives .
    • Results or Outcomes : These resveratrol derivatives are potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .
  • Synthesis of Porphyrin Derivatives

    • Summary of Application : 2-Fluoro-5-methoxybenzaldehyde, another similar compound, is used in the synthesis of porphyrin derivatives .
    • Methods of Application : The specific methods of application would depend on the specific research context and objectives .
    • Results or Outcomes : These porphyrin derivatives have potential applications in various fields .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P280, P261, and P271 , suggesting that protective gloves/eye protection should be worn, breathing dust/fume/gas/mist/vapors/spray should be avoided, and use should occur only outdoors or in a well-ventilated area.

properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILNMKBXNYUXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397488
Record name 3-Chloro-5-fluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-methoxybenzaldehyde

CAS RN

177994-49-9
Record name 3-Chloro-5-fluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Fiorito, J Vendome, F Saeed… - Journal of medicinal …, 2017 - ACS Publications
… NaBH 4 (52.15 mg, 1.38 mmol) was added to a solution of 3-chloro-5-fluoro-4-methoxybenzaldehyde 7 (200 mg, 1.06 mmol) in THF (5 mL). The mixture was stirred overnight at room …
Number of citations: 48 pubs.acs.org

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